(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester
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Overview
Description
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an aminopropionylamino group, and a benzyl ester group. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of Aminopropionylamino Intermediate: The protected amino group is then reacted with acrylonitrile to form the aminopropionylamino intermediate.
Hydrolysis and Esterification: The nitrile group is hydrolyzed to form the corresponding carboxylic acid, which is then esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of peptides and proteins, particularly in the development of enzyme inhibitors.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect amino groups during chemical reactions, preventing unwanted side reactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzyloxycarbonylamino-4-methyl-pentanoylamino)-acetic acid benzyl ester
- (2-Oxo-benzothiazol-3-yl)-acetic acid allyl ester
- (2-Oxo-benzoxazol-3-yl)-acetic acid allyl ester
Uniqueness
(3-Benzyloxycarbonylaminopropionylamino)acetic acid, benzyl ester is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in peptide synthesis and as a versatile intermediate in organic synthesis.
Properties
CAS No. |
30593-19-2 |
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Molecular Formula |
C20H22N2O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate |
InChI |
InChI=1S/C20H22N2O5/c23-18(22-13-19(24)26-14-16-7-3-1-4-8-16)11-12-21-20(25)27-15-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,21,25)(H,22,23) |
InChI Key |
MPBXFSOLQZVNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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